Homocysteine thiolactone

Übersicht

Beschreibung

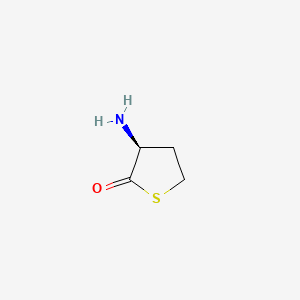

L-Homocystein-Thiolacton ist ein fünfgliedriger cyclischer Thioester der Aminosäure Homocystein. Es entsteht aus Homocystein als Folge einer fehlerhaften Bearbeitungsreaktion, die hauptsächlich Methionyl-tRNA-Synthetase betrifft . Diese Verbindung ist bekannt für ihre Fähigkeit, Proteine durch Homocysteinierung von Protein-Lysin-Resten zu schädigen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: L-Homocystein-Thiolacton kann durch Demethylierung von Methionin unter Verwendung von Jodwasserstoffsäure synthetisiert werden. Dieser Prozess beinhaltet das Kochen von Methionin mit Jodwasserstoffsäure bei 128 °C für drei Stunden, was zur Bildung von Methyliodid und L-Homocystein-Thiolacton führt . Eine andere Methode beinhaltet die Verwendung von trockenem Ammoniak und metallischem Natrium, um DL-Methionin in Homocysteinsäure-Thiolacton-Hydrochlorid umzuwandeln .

Industrielle Produktionsmethoden: Die Verwendung von Jodwasserstoffsäure-Verdauung und enzymatischer Auflösung sind potenzielle Methoden für die großtechnische Produktion .

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Homocystein-Thiolacton unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit L-Homocystein-Thiolacton verwendet werden, sind Jodwasserstoffsäure, metallisches Natrium und trockenes Ammoniak . Die Bedingungen für diese Reaktionen umfassen typischerweise hohe Temperaturen und kontrollierte Umgebungen, um die Bildung des gewünschten Produkts zu gewährleisten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus Reaktionen mit L-Homocystein-Thiolacton gebildet werden, sind homocysteinierte Proteine und verschiedene Derivate von Homocystein .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Homocysteine Thiolactone in Drug Delivery Systems

This compound has been utilized to develop novel drug delivery systems, particularly for anticancer therapies. A study demonstrated the synthesis of a tamoxifen-homocysteine thiolactone conjugate that was used to create multifunctionalized human serum albumin (HSA) for targeted drug delivery. The conjugate exhibited significant cytotoxic effects on various cancer cell lines, including glioblastoma multiforme and breast cancer cells, highlighting its potential as a theranostic agent for cancer treatment .

Table 1: Effects of Tamoxifen-Homocysteine Thiolactone Conjugate on Cancer Cell Lines

| Cell Line | Cytotoxicity Observed | Mechanism of Action |

|---|---|---|

| T98G (Glioblastoma) | Significant | Inhibition of proliferation |

| MCF-7 (Breast Cancer) | Dose-dependent | Targeted delivery via albumin conjugation |

Cardiovascular Health

Role in Vascular Damage and Homocysteinylation

This compound is implicated in vascular damage through a process known as protein homocysteinylation. Elevated levels of homocysteine can lead to increased conversion to thiolactone, which modifies proteins and potentially contributes to endothelial dysfunction. Research indicates that higher concentrations of this compound correlate with increased protein homocysteinylation, suggesting a mechanism for homocysteine-induced vascular damage .

Table 2: Relationship Between this compound Levels and Vascular Health

| Parameter | Correlation with this compound |

|---|---|

| Protein Homocysteinylation | Positive |

| Endothelial Dysfunction | Positive |

| Folic Acid Levels | Inverse |

Neurodegenerative Diseases

Impact on Alzheimer’s Disease

Recent studies have suggested that this compound may play a role in neurodegeneration associated with Alzheimer's disease. Evidence indicates that this compound can inhibit neuronal functions by affecting critical enzymes such as Na+/K+-ATPase, which may contribute to neurotoxicity . Furthermore, the accumulation of this compound has been linked to increased amyloid-beta levels in the brain, a hallmark of Alzheimer's pathology .

Table 3: Effects of this compound on Neurodegenerative Processes

| Neurodegenerative Marker | Effect of this compound |

|---|---|

| Amyloid-beta Accumulation | Increased |

| Na+/K+-ATPase Activity | Inhibition |

| Seizure Incidence | Elevated |

Prognostic Value in Disease Outcomes

This compound as a Biomarker

This compound has been identified as a novel determinant in assessing the risk of adverse outcomes in coronary artery disease (CAD). Studies have shown that plasma levels of this compound correlate with fibrin clot structure and function, providing insights into its prognostic value . This relationship suggests that monitoring this compound levels could enhance risk stratification in patients with CAD.

Table 4: Prognostic Indicators Associated with this compound Levels

| Indicator | Correlation with this compound |

|---|---|

| Fibrin Clot Structure | Negative Correlation |

| Adverse CAD Outcomes | Positive Correlation |

Wirkmechanismus

L-homocysteine thiolactone exerts its effects through the homocysteinylation of protein lysine residues. This process involves the formation of isopeptide bonds, leading to protein damage via a thiyl radical mechanism . The compound targets various proteins, including α-synuclein and DJ-1, contributing to neurotoxicity and neurodegeneration .

Vergleich Mit ähnlichen Verbindungen

L-Homocystein-Thiolacton ist aufgrund seiner Fähigkeit, cyclische Thioester zu bilden, und seiner Rolle bei der Protein-Homocysteinierung einzigartig. Ähnliche Verbindungen umfassen andere Thiolactone, wie z. B. γ-Thiobutyrolacton, die ebenfalls Ringöffnungsreaktionen durchlaufen und als Bausteine in der Polymerchemie dienen . L-Homocystein-Thiolacton zeichnet sich durch seine biologischen Implikationen und seine Assoziation mit verschiedenen Krankheiten aus .

Biologische Aktivität

Homocysteine thiolactone (HTL) is a cyclic thioester derived from the amino acid homocysteine (Hcy). Its biological activity is significant due to its role in various metabolic processes and its association with several health conditions, particularly cardiovascular and neurodegenerative diseases. This article delves into the biological activity of HTL, its mechanisms of action, and relevant research findings.

Formation and Metabolism of this compound

HTL is produced through the mischarging of tRNA by certain aminoacyl-tRNA synthetases, leading to the formation of Hcy-thiolactone as a byproduct. This process occurs in all cell types and highlights the importance of detoxifying HTL to maintain cellular integrity. The primary enzyme responsible for hydrolyzing HTL back to Hcy is human serum thiolactonase, which is a component of high-density lipoprotein (HDL) and requires calcium for its activity .

Biological Activity and Mechanisms

HTL exhibits several biological activities that can be detrimental to health:

- Protein Modification : HTL can modify proteins through a process known as homocysteinylation, which alters protein structure and function. This modification can lead to protein damage and has been implicated in the development of atherosclerosis .

- Neurotoxicity : Research indicates that HTL can inhibit Na+/K+-ATPase activity in neuronal tissues, contributing to neurotoxic effects. This inhibition may play a role in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease .

- Cardiovascular Implications : Elevated levels of HTL are associated with hyperhomocysteinemia (HHcy), a condition linked to increased cardiovascular risk. The relationship between HTL and cardiovascular diseases underscores the need for understanding its biological activity in disease contexts .

Research Findings

Recent studies have provided insights into the biological implications of HTL:

- Enzymatic Activity : A study identified human carboxylesterase 1 (hCES1) as a key enzyme with high catalytic activity against HTL, suggesting potential protective mechanisms against HTL-associated toxicity. Genetic variations in hCES1 may influence susceptibility to cardiovascular and neurodegenerative diseases linked to HTL .

- Neurotoxic Studies : In animal models, HTL has been shown to exacerbate seizure activity and neurodegeneration, indicating its significant role in central nervous system health. The ablation of specific genes related to HTL metabolism resulted in increased seizure incidence, highlighting the importance of metabolic pathways involving HTL .

- Protein Interactions : The interaction between HTL and proteins has been studied extensively. For instance, it has been shown that HTL can interact with the epsilon-amino groups of lysine residues within proteins, leading to functional changes that may contribute to disease pathology .

Case Studies

Several case studies have illustrated the clinical relevance of HTL:

- Cardiovascular Disease : Patients with coronary artery disease often exhibit elevated plasma levels of HTL, prompting investigations into its role as a biomarker for cardiovascular risk assessment .

- Neurodegenerative Disorders : In Alzheimer’s disease patients, elevated levels of HTL have been correlated with increased neuroinflammation and cognitive decline, suggesting that targeting HTL metabolism could be a therapeutic strategy .

Data Tables

| Aspect | Details |

|---|---|

| Compound Name | This compound (HTL) |

| Formation | Derived from homocysteine via mischarging by aminoacyl-tRNA synthetases |

| Key Enzyme | Human serum thiolactonase (requires calcium for activity) |

| Biological Effects | Protein modification (homocysteinylation), neurotoxicity, cardiovascular implications |

| Associated Conditions | Hyperhomocysteinemia, cardiovascular diseases, neurodegenerative diseases |

Eigenschaften

IUPAC Name |

(3S)-3-aminothiolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWQWJKWBHZMDT-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=O)[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-04-7 | |

| Record name | L-Homocysteine thiolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Thiophenone, 3-aminodihydro-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.